5-Nitro-2'-deoxyuridine 5'-monophosphate

Thymidylate synthase inhibition Enzyme kinetics Nucleotide analog comparator

5-Nitro-2′-deoxyuridine 5′-monophosphate (NO2dUMP; CAS 63689-79-2) is a pyrimidine nucleotide analog distinguished by a nitro group at the 5-position of the uracil ring. It functions as a potent, active-site-directed irreversible inhibitor of thymidylate synthetase (TS; EC 2.1.1.45).

Molecular Formula C9H12N3O10P
Molecular Weight 353.18 g/mol
CAS No. 63689-79-2
Cat. No. B1194601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2'-deoxyuridine 5'-monophosphate
CAS63689-79-2
Synonyms5-nitro-2'-deoxyuridine 5'-monophosphate
5-nitro-2'-deoxyuridylate
Molecular FormulaC9H12N3O10P
Molecular Weight353.18 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)[N+](=O)[O-])COP(=O)(O)O)O
InChIInChI=1S/C9H12N3O10P/c13-5-1-7(22-6(5)3-21-23(18,19)20)11-2-4(12(16)17)8(14)10-9(11)15/h2,5-7,13H,1,3H2,(H,10,14,15)(H2,18,19,20)/t5-,6+,7+/m0/s1
InChIKeyLVLPVLNNXRTCHP-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2'-deoxyuridine 5'-monophosphate (CAS 63689-79-2): Key Compound Attributes for Thymidylate Synthase-Focused Research and Procurement


5-Nitro-2′-deoxyuridine 5′-monophosphate (NO2dUMP; CAS 63689-79-2) is a pyrimidine nucleotide analog distinguished by a nitro group at the 5-position of the uracil ring. It functions as a potent, active-site-directed irreversible inhibitor of thymidylate synthetase (TS; EC 2.1.1.45) . Its molecular formula is C9H12N3O10P (MW 353.18 g/mol), with the 5′-phosphate pre-installed to bypass the kinase-dependent activation step required by nucleoside prodrugs such as 5-nitro-2′-deoxyuridine .

Why 5-Nitro-2'-deoxyuridine 5'-monophosphate (NO2dUMP) Cannot Be Interchanged with Other 5-Substituted dUMP Analogs


Although numerous 5-substituted 2′-deoxyuridine 5′-monophosphates inhibit TS, their inhibition mechanisms and cofactor requirements diverge substantially. For instance, 5-fluoro-dUMP (FdUMP) requires the folate cofactor 5,10-methylenetetrahydrofolate to form a stable ternary complex, whereas NO2dUMP inactivates TS via a cofactor-independent, covalent mechanism at C6 of the pyrimidine ring . Substituting NO2dUMP with FdUMP or 5-trifluoromethyl-dUMP in experimental protocols that exploit irreversible, cofactor-free inactivation would yield misleading kinetic conclusions and potentially false-negative results in inhibitor-screening cascades .

5-Nitro-2'-deoxyuridine 5'-monophosphate: Quantitative Head-to-Head Evidence Against Key Comparators


Enzyme Inhibition Potency (Ki) of NO2dUMP on L. casei Thymidylate Synthetase Compared to 5-Fluoro-dUMP and 5-Trifluoromethyl-dUMP

NO2dUMP exhibits a Ki of 2.9 × 10⁻⁸ M (0.029 µM) against Lactobacillus casei TS, placing its potency between that of 5-fluoro-dUMP (Ki = 0.014 µM) and 5-trifluoromethyl-dUMP (Ki = 0.039 µM) . Thus, NO2dUMP is approximately 2.1-fold less potent than FdUMP but 1.3-fold more potent than the 5-CF3 analog under identical assay conditions.

Thymidylate synthase inhibition Enzyme kinetics Nucleotide analog comparator

Cofactor Independence: NO2dUMP Inactivates TS Without 5,10-Methylenetetrahydrofolate, Unlike 5-Fluoro-dUMP

The interaction of NO2dUMP with dTMP synthetase differs fundamentally from that of 5-fluoro-2′-deoxyuridylate (FdUMP): NO2dUMP neither requires nor is facilitated by the concomitant interaction of the folate cofactor 5,10-CH2-H4folate. After forming a reversible binary complex, NO2dUMP undergoes a rapid first-order inactivation (k_inact implied by a first-order rate constant for complex dissociation of 8.9 × 10⁻³ min⁻¹) via covalent bond formation at C6 . By contrast, FdUMP requires the cofactor to form a stable ternary complex for potent inhibition.

Mechanism-based inhibition Cofactor-independent inhibitor Thymidylate synthase covalent inactivation

Antiviral Activity of NO2dUMP Against Vaccinia and Herpes Simplex Virus in Primary Cell Cultures

In primary rabbit kidney cells, NO2dUMP inhibited vaccinia virus replication at concentrations as low as 0.1–0.4 µg/mL. Against herpes simplex virus, its minimum inhibitory concentration was 40–100 µg/mL. The nucleoside form 5-nitro-dU (NO2dUrd) showed comparable anti-vaccinia activity (0.1–0.4 µg/mL) but superior anti-HSV activity (1–4 µg/mL). The antiviral effect was attributed to TS inhibition, confirmed by reversal with 2′-deoxythymidine but not by 2′-deoxyuridine or 2′-deoxycytidine . This selectivity profile contrasts with TS inhibitors such as 5-fluoro-dUrd, which interferes with both RNA and DNA metabolism.

Antiviral nucleoside analog Vaccinia virus inhibition Thymidylate synthetase antiviral target

Cellular Antiproliferative Activity Ranking: 5-Nitro-dUrd (Prodrug) Versus 25 Other 5-Substituted dUrd Analogs in L1210 Leukemia Cells

In a systematic evaluation of 26 5-substituted 2′-deoxyuridines against murine L1210 leukemia cell proliferation, the 5-nitro analog (as its 5′-monophosphate, NO2dUMP) ranked third overall: 5-fluoro-dUrd > 5-trifluoromethyl-dUrd > 5-nitro-dUrd(MP) > 5-ethynyl-dUrd > 5-formyl-dUrd. The ID50 values for the top inhibitors fell within 0.5–0.001 µg/mL. A strong correlation (R = 0.904) was found between inhibition of L1210 cell growth and selective blockade of [2-¹⁴C]dUrd incorporation (indicative of TS inhibition) .

Leukemia cell proliferation inhibition Structure-activity relationship 5-Substituted deoxyuridine analogs

Structural Biology Resource: Crystal Structure of E. coli Thymidylate Synthase Complexed with NO2dUMP (PDB 3B9H)

A high-resolution (2.49 Å) crystal structure of E. coli thymidylate synthase in complex with 2′-deoxy-5-nitrouridine 5′-monophosphate (NDU) has been deposited as PDB entry 3B9H . This structure reveals the binding mode of the nitro nucleotide in the active site and provides a direct structural basis for the covalent inactivation mechanism at C6. It serves as a template for structure-guided design of novel TS inhibitors and for molecular dynamics simulations of the inactivation pathway.

X-ray crystallography Thymidylate synthase binary complex Nucleotide inhibitor structural biology

Comparative Cellular Pharmacology: Carbocyclic Analog of 5-Nitro-dUrd is 500- to 2000-Fold Less Potent Than the True Nucleoside

The carbocyclic analog of 5-nitro-2′-deoxyuridine (C-NO2dUrd), in which the sugar oxygen is replaced by a methylene group, was 500- to 2000-fold less inhibitory to tumor cell proliferation in vitro compared to authentic NO2dUrd. Furthermore, C-NO2dUMP (the phosphorylated metabolite) exhibited a much lower affinity for dTMP synthetase than NO2dUMP. This dramatic potency gap underscores the essential role of the natural 2′-deoxyribofuranosyl moiety for both kinase recognition and TS binding .

Carbocyclic nucleoside analog Sugar moiety requirement Thymidine kinase substrate specificity

5-Nitro-2'-deoxyuridine 5'-monophosphate (NO2dUMP): Optimal Application Scenarios Backed by Quantitative Evidence


Mechanistic Studies of Cofactor-Independent, Irreversible TS Inactivation

In biochemical reconstitution experiments where the folate cofactor pool must be excluded or strictly controlled, NO2dUMP is the inhibitor of choice. Its covalent inactivation at C6 proceeds without 5,10-CH2-H4folate, yielding a binary enzyme-inhibitor complex with a dissociation rate constant of 8.9 × 10⁻³ min⁻¹ . This contrasts with FdUMP, which requires cofactor for stable ternary complex formation, making NO2dUMP the optimal probe for dissecting TS catalytic mechanism in cofactor-depleted systems.

Antiviral Research Requiring a Pre-Formed Active Nucleotide That Bypasses Cellular Kinases

NO2dUMP is the direct-acting TS inhibitor that does not depend on thymidine kinase-mediated phosphorylation. In kinase-deficient cell lines or in cell-free viral replication assays, NO2dUMP delivers immediate inhibitory activity against vaccinia virus (MIC 0.1–0.4 µg/mL) . This property is particularly valuable for high-throughput antiviral screening where variable kinase expression across cell types would confound nucleoside prodrug responses.

Structure-Based Drug Design Leveraging the Experimentally Determined NO2dUMP-TS Co-Crystal Structure

The 2.49 Å resolution crystal structure of the E. coli TS–NO2dUMP binary complex (PDB 3B9H) provides a validated template for computational chemistry workflows including molecular docking, free-energy perturbation calculations, and pharmacophore modeling . Design teams can use this structure to explore the chemical space around the 5-nitro substituent while maintaining the favorable binding orientation observed in the active site.

Cellular Pharmacodynamic Studies Titrating TS-Dependent Versus TS-Independent Cytotoxicity

In L1210 leukemia cell panels, 5-nitro-dUrd (the nucleoside prodrug of NO2dUMP) ranks third in potency among 26 5-substituted analogs and shows a strong correlation (R = 0.904) between antiproliferative activity and selective dUrd incorporation blockade . This intermediate potency window—more potent than 5-formyl-dUrd, less toxic than 5-fluoro-dUrd—makes NO2dUMP an ideal calibration standard for establishing TS dependency thresholds in newly developed cancer cell models.

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